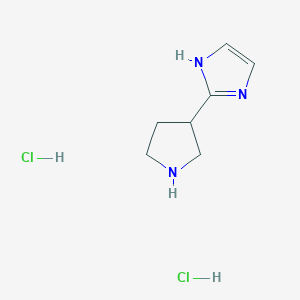
3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan is a class of organic compounds of the heterocyclic aromatic series characterized by a ring structure composed of one oxygen atom and four carbon atoms . Pyrrolidine is a cyclic amine, and sulfonyl is a functional group. The compound you mentioned seems to be a complex combination of these components.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the furan and pyrrolidine rings likely connected by the sulfonyl groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and highly dependent on the specific conditions and reagents used. Furan compounds are known to undergo a variety of reactions, including polymerization and other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure .Scientific Research Applications
Access to Sulfonylated Furans and Pyrroles
Research by Cui et al. (2018) highlights an efficient three-component reaction for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing a novel and effective strategy with excellent functional group tolerance and efficiency. This method could potentially apply to the synthesis of derivatives of "3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine" for various applications, including the development of new pharmaceutical agents and materials due to the significance of furans and pyrroles in chemical synthesis (Cui, Zhu, Li, & Cao, 2018).
Synthesis of Heterocycles from Furan Derivatives
Kelly, Kerrigan, and Walsh (2008) introduced methods to prepare 2-substituted 3-furfurals starting from 3-furfural. These methods include addition reactions followed by an innovative oxidative rearrangement, yielding furans and pyrroles. The ability to selectively synthesize these compounds points to the versatility of furan derivatives in synthesizing complex molecules, potentially including "3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine" (Kelly, Kerrigan, & Walsh, 2008).
Novel Nucleophilic Cycloaddition Reactions
Moreno-Clavijo et al. (2009) describe the synthesis of regioisomeric 3-pyrrolines through reactions of electron-deficient imines and sulfur-containing allenyl derivatives, including allenyl sulfones. This study suggests the potential of utilizing "3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine" in nucleophilic cycloaddition reactions to access a variety of pyrroline derivatives, which could have implications in the development of novel pharmaceuticals and materials (Moreno-Clavijo et al., 2009).
Corrosion Inhibition Studies
A study by Sappani and Karthikeyan (2014) explored the use of furan derivatives as inhibitors for mild steel corrosion in a sulfuric acid medium. While this study did not directly involve "3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine," it indicates the potential of furan-based compounds in applications beyond pharmaceuticals, such as in corrosion inhibition (Sappani & Karthikeyan, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5S2/c1-17(12,13)11-5-4-10(7-11)18(14,15)8-9-3-2-6-16-9/h2-3,6,10H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSYKMXXNFEDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)S(=O)(=O)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

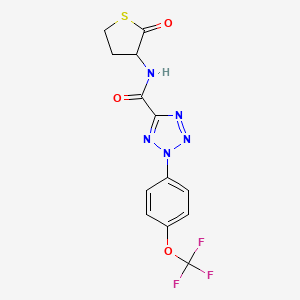
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2430534.png)

![(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B2430538.png)

![3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430541.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2430543.png)
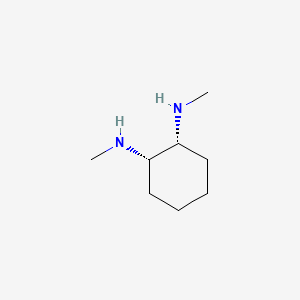

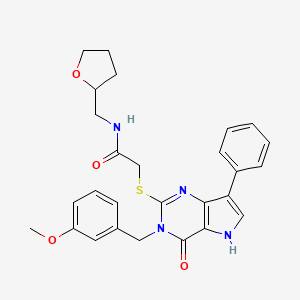
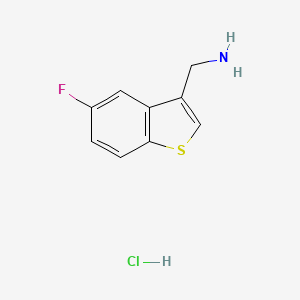
![2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide](/img/structure/B2430555.png)
